![molecular formula C7H11N3O2 B11914712 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)
2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an isopropyl group attached to the triazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition This reaction is carried out between an azide and an alkyne to form the triazole ring The isopropyl group can be introduced through alkylation reactions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as copper(I) salts, can enhance the efficiency of the cycloaddition reaction. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The isopropyl group and acetic acid moiety can enhance the compound’s binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone: An organic compound with a similar structure but different functional groups.
Isopropyl acetate: An ester with an isopropyl group but lacks the triazole ring.
Indole-3-acetic acid: A plant hormone with an acetic acid moiety but a different heterocyclic ring.
Uniqueness
2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(2-propan-2-yltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)10-8-4-6(9-10)3-7(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
OJGQPDRJMYJRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=CC(=N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


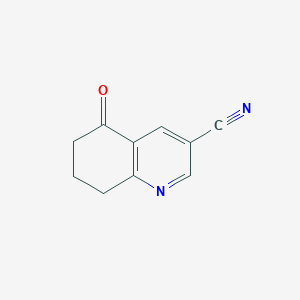

![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
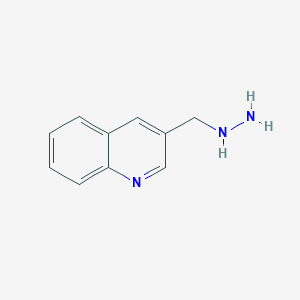
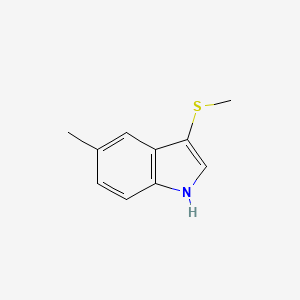



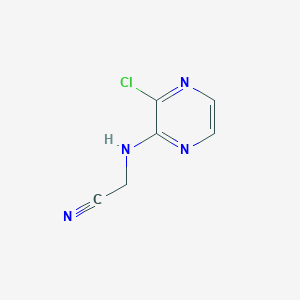
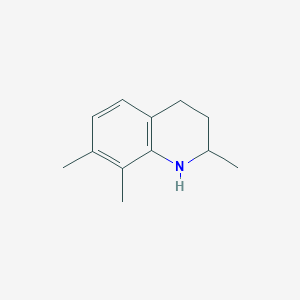
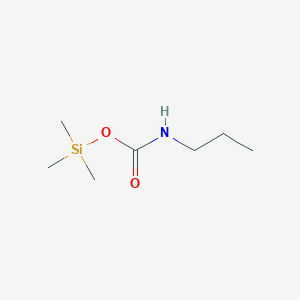
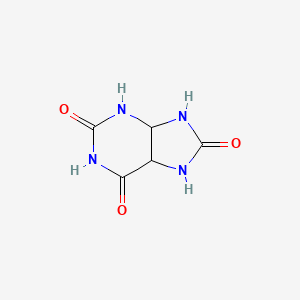

![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
